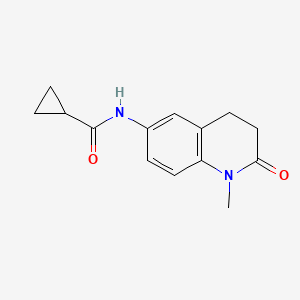

N-(1-methyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-1-cyclopropanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

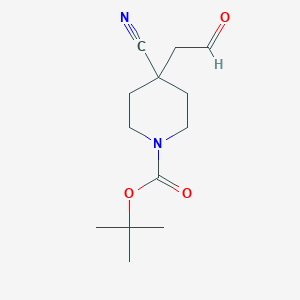

N-(1-methyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-1-cyclopropanecarboxamide, also known as CTAP, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. CTAP is a cyclopropane-containing opioid receptor antagonist that has shown promising results in preclinical studies.

Scientific Research Applications

Synthesis and Structural Studies

Synthesis of Constrained ACC Derivatives : Szakonyi et al. (2002) explored the synthesis of 1,2,7,7a-tetrahydro-1aH-cyclopropa[b]quinoline-1a-carboxylic acid derivatives, which are considered as doubly constrained 1-aminocyclopropane-1-carboxylic acid systems. These compounds have potential applications in developing novel heterocyclic systems (Szakonyi et al., 2002).

Crystal Structure Analysis : The study by Gomes et al. (2016) on the crystal structure of 6-methyl-2-oxo-N-(quinolin-6-yl)-2H-chromene-3-carboxamide, a related compound, revealed intramolecular hydrogen bonds contributing to its planarity and also examined its supramolecular structures through Hirshfeld surface analyses (Gomes et al., 2016).

Biological Applications and Studies

Antibacterial Activity : Domagala et al. (1988) synthesized a series of quinoline carboxylic acids and evaluated their antibacterial activity and DNA-gyrase inhibition. The study found that the substituent which most enhanced the activity of the quinolone was the cyclopropyl group (Domagala et al., 1988).

Antitubercular Evaluation : Kantevari et al. (2011) synthesized novel aryl and thiophenyl tethered dihydro-6H-quinolin-5-ones and evaluated their antimycobacterial activity against Mycobacterium tuberculosis H37Rv, identifying compounds with significant activity (Kantevari et al., 2011).

Cytotoxic Activity : Deady et al. (2003) reported on the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines and tested their growth inhibitory properties against various cancer cell lines. Most compounds in this study showed potent cytotoxicity (Deady et al., 2003).

Radioligand Development for PET Imaging

- N-[11C]methylated Quinoline-2-carboxamides as Radioligands : Matarrese et al. (2001) worked on the labeling and evaluation of N-[11C]methylated quinoline-2-carboxamide derivatives as potential radioligands for peripheral benzodiazepine receptors visualization in positron emission tomography (PET) (Matarrese et al., 2001).

Chemical and Conformational Analysis

- Biophysical Studies of Novel Triazole-Based Quinoline Compounds : Paul et al. (2019) designed and synthesized triazole-coumarin and quinoline compounds, exploring their binding interaction with serum albumins using photophysical studies. This research contributes to understanding the molecular interactions and stability of such compounds (Paul et al., 2019).

Mechanism of Action

Target of Action

The primary target of N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide is the PYR/PYL family of ABA receptors in plants . These receptors play a crucial role in the plant’s ability to resist drought and other abiotic stresses .

Mode of Action

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide acts as a potent activator of multiple members of the family of ABA receptors . It binds directly to these receptors, resulting in the inhibition of type 2C phosphatases (PP2C) and activation of downstream ABA signaling .

Biochemical Pathways

The activation of ABA receptors by N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide leads to a cascade of biochemical reactions. This results in the activation of a gene network that is highly similar to that induced by ABA . The affected pathways and their downstream effects are primarily related to the plant’s response to drought and other abiotic stresses .

Result of Action

The molecular and cellular effects of N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide’s action are significant. Treatments with this compound inhibit seed germination, prevent leaf water loss, and promote drought resistance in plants . These effects are a direct result of the activation of the ABA receptors and the subsequent biochemical reactions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide. For instance, conditions of drought, cold, and soil salinity can affect how the compound interacts with its targets and the overall effectiveness of its action . .

Biochemical Analysis

Biochemical Properties

It has been found to interact with the PYR/PYL family of ABA receptors, resulting in the inhibition of type 2C phosphatases (PP2C) and activation of downstream ABA signaling . This interaction is mediated through a gate-latch-lock interacting network, a structural feature that is conserved in the ABA-bound receptor/PP2C complex .

Cellular Effects

In cellular contexts, N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide has been shown to activate a gene network that is highly similar to that induced by ABA . This suggests that it may have significant effects on various types of cells and cellular processes, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide involves its binding to the PYR/PYL family of ABA receptors, leading to the inhibition of PP2C and activation of downstream ABA signaling . This interaction is mediated through a gate-latch-lock interacting network, a structural feature that is conserved in the ABA-bound receptor/PP2C complex .

Temporal Effects in Laboratory Settings

Given its role in ABA signaling, it is likely that its effects may change over time, potentially influencing long-term cellular function .

Metabolic Pathways

Given its interaction with the PYR/PYL family of ABA receptors, it is likely involved in the ABA signaling pathway .

Properties

IUPAC Name |

N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-16-12-6-5-11(15-14(18)9-2-3-9)8-10(12)4-7-13(16)17/h5-6,8-9H,2-4,7H2,1H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBEOSMBBHQTDNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[4-(Benzyloxy)phenyl]methylidene}-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2638740.png)

![N-(3-acetamidophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2638743.png)

![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-naphthamide](/img/structure/B2638744.png)

![2-(4-Ethoxyphenyl)-5-(2-methylpropyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2638749.png)

![1-[2-(3-Methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxylic acid](/img/structure/B2638750.png)

![2-(2-methoxybenzamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2638755.png)

![(3Ar,7aS)-5-methyl-3,3a,4,6,7,7a-hexahydro-2H-furo[3,2-c]pyridine](/img/structure/B2638758.png)